molecular formula C13H16N2 B12991293 N-benzyl-1-(1H-pyrrol-2-yl)ethanamine

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B12991293
M. Wt: 200.28 g/mol
InChI Key: HXVIBAVPFSRUJY-UHFFFAOYSA-N
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Description

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine is a chemical compound of interest in synthetic organic and medicinal chemistry research. Its structure incorporates a benzyl group linked to an ethanamine chain that terminates at a 1H-pyrrole ring, a privileged scaffold found in numerous biologically active molecules . While the specific biological profile of this compound requires further investigation, its molecular framework suggests potential as a key intermediate or building block. Research into structurally similar pyrrole-containing compounds has demonstrated their utility in developing antimicrobial agents and in the synthesis of complex ring systems like the pyrrolo[2,1-c][1,4]benzodiazocine scaffold via reactions such as the Dieckmann condensation . Furthermore, analogs featuring a 2-(pyrrol-2-yl)ethanamine backbone have been explored as potential activators for enzymes like Carbonic Anhydrase . Researchers may find this compound valuable for constructing novel compound libraries or for use in method development and heterocyclic chemistry studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C13H16N2/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12/h2-9,11,14-15H,10H2,1H3

InChI Key

HXVIBAVPFSRUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 3 Benzyl 1h Pyrrol 2 Yl Ethanamine

Established Pyrrole (B145914) Synthesis Strategies

The foundational step in the synthesis of N-benzyl-1-(1H-pyrrol-2-yl)ethanamine is the construction of the pyrrole ring. Over the years, a variety of robust methods have been developed for this purpose, ranging from classic condensation reactions to modern catalytic processes.

Classical Pyrrole Annulation Methods

Several named reactions have become cornerstones of pyrrole synthesis, each offering a unique approach to the assembly of the heterocyclic core.

The Paal-Knorr synthesis stands out as a widely used method for preparing substituted pyrroles. acs.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. acs.orgmdpi.com The mechanism is believed to proceed through the formation of a hemiaminal, which then cyclizes and dehydrates to form the aromatic ring. acs.orgmdpi.com The reaction is versatile, allowing for a range of substituents on the starting diketone, and can be performed under relatively mild conditions. acs.org Recent advancements have explored the use of various catalysts, including low-cost and reusable aluminas, to improve efficiency and adhere to green chemistry principles. researchgate.netnih.gov

The Knorr pyrrole synthesis provides another classical route, involving the reaction of an α-amino-ketone with a β-ketoester. libretexts.orgorganic-chemistry.org Due to the instability of α-amino-ketones, they are often generated in situ from the corresponding oxime. libretexts.org This method is particularly useful for the synthesis of polysubstituted pyrroles. libretexts.orgorganic-chemistry.org

The Hantzsch pyrrole synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. bu.edubldpharm.com The mechanism involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. bu.edu Subsequent cyclization and dehydration afford the substituted pyrrole. bu.edu This method has been shown to be applicable to the synthesis of a variety of pyrrole derivatives. acs.orgnih.gov

The Barton-Zard synthesis offers a pathway to pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. nih.govlibretexts.orgnih.gov The mechanism involves a Michael addition followed by an intramolecular cyclization and elimination of the nitro group to form the aromatic pyrrole ring. nih.govresearchgate.net

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in a Michael addition. chemguide.co.ukmdpi.com This is followed by a 5-endo cyclization and elimination of the tosyl group to yield the pyrrole. chemguide.co.uknih.gov This method is valued for its operational simplicity and the commercial availability of its starting materials. mdpi.comyoutube.com

The Piloty–Robinson pyrrole synthesis involves the reaction of an azine, formed from an aldehyde or ketone and hydrazine, which upon heating in the presence of an acid, undergoes a nih.govnih.gov-sigmatropic rearrangement to form the pyrrole. youtube.comresearchgate.net

Table 1: Overview of Classical Pyrrole Synthesis Methods

Synthesis Method Key Reactants General Description
Paal-Knorr 1,4-Dicarbonyl compound, Primary amine/Ammonia Condensation reaction leading to the formation of a pyrrole ring through cyclization and dehydration. acs.org
Knorr α-Amino-ketone, β-Ketoester Condensation reaction, often with in situ generation of the α-amino-ketone. libretexts.orgorganic-chemistry.org
Hantzsch β-Ketoester, α-Haloketone, Amine/Ammonia Three-component condensation reaction forming a substituted pyrrole. bu.edubldpharm.com
Barton-Zard Nitroalkene, α-Isocyanoacetate Michael addition followed by cyclization and elimination of a nitro group. nih.govlibretexts.org
Van Leusen Enone, Tosylmethyl isocyanide (TosMIC) Michael addition followed by intramolecular cyclization and elimination. chemguide.co.ukmdpi.com
Piloty–Robinson Azine (from aldehyde/ketone and hydrazine) Thermal, acid-catalyzed nih.govnih.gov-sigmatropic rearrangement of an azine. youtube.com

Modern Catalytic Approaches for Pyrrole Core Formation

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of the pyrrole core, often providing higher efficiency and selectivity.

Copper-catalyzed syntheses have been developed that utilize various starting materials. For instance, highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst. nih.gov Another approach involves a copper-catalyzed [3+1+1] cycloaddition of nitrones and isocyanides. Furthermore, copper hydride (CuH) catalysis has been employed in the coupling of enynes and nitriles to produce polysubstituted N-H pyrroles. rsc.org Efficient copper-catalyzed cyclizations of β-hydroxyhomopropargylic sulfonamides have also been reported to yield pyrroles in excellent yields.

Iron-catalyzed methods offer a sustainable and cost-effective alternative. Air-stable molecular iron(0) complexes have been shown to effectively catalyze the synthesis of substituted pyrroles from buten-1,4-diols and primary amines through a hydrogen autotransfer process. researchgate.net More recently, an iron-catalyzed cascade synthesis of pyrroles from nitroarenes has been developed, which operates at room temperature with high functional group tolerance.

Palladium-catalyzed reactions provide a versatile platform for pyrrole synthesis. These methods include the cycloisomerization of alkynyl imines and the oxidative coupling of N-homoallylicamines with arylboronic acids. A three-component tandem cyclization involving 2-(2,3-allenyl)acylacetates, organic halides, and amines has also been developed to produce 4,5-dihydro-1H-pyrrole derivatives.

Multicomponent Reaction Strategies for Pyrrole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step, offering significant advantages in terms of atom economy and operational simplicity. Isocyanide-based MCRs have proven to be a particularly powerful tool for the synthesis of polysubstituted pyrroles. These reactions can be performed with or without catalysts and provide a direct route to complex pyrrole structures. Another example is a one-pot, three-component reaction using nitro compounds, phenacyl bromides, and dialkyl acetylenedicarboxylates, catalyzed by indium metal powder in aqueous media.

Targeted Synthesis of N-Substituted Pyrrole Derivatives

To arrive at the target molecule, this compound, the synthesis must address the introduction of the N-benzyl group and the 1-ethanamine side chain at the C2 position of the pyrrole ring.

Strategies for N-Alkylation and N-Benzylation of Pyrroles

The direct N-alkylation or N-benzylation of a pre-formed pyrrole ring is a common strategy. The pyrrole nitrogen is weakly basic due to the delocalization of its lone pair of electrons into the aromatic system. libretexts.org However, N-substitution can be achieved under various conditions. For instance, a Paal-Knorr reaction can be performed with a primary amine, such as benzylamine, to directly install the N-benzyl group during the formation of the pyrrole ring. researchgate.net Alternatively, an existing N-H pyrrole can be deprotonated with a suitable base followed by reaction with an alkylating agent like benzyl (B1604629) bromide. A highly selective mono-N-benzylation of amines with benzyl alcohol can be achieved using a Ph2PCl/I2/imidazole reagent system.

Methodologies for Introducing Aliphatic Amine Side Chains

The introduction of the 1-ethanamine side chain at the C2 position of the pyrrole is a critical step. Electrophilic substitution on the pyrrole ring typically occurs preferentially at the C2 position due to the greater stabilization of the cationic intermediate. libretexts.org

A plausible and efficient route to the desired side chain is through the reductive amination of 2-acetylpyrrole (B92022) . researchgate.net This process involves two key steps:

Acylation of the Pyrrole Ring: The pyrrole ring can be acylated at the C2 position using various methods, such as the Friedel-Crafts acylation with acetic anhydride (B1165640) or acetyl chloride. It has been shown that N-alkoxycarbonyl protected pyrroles can be selectively acylated at the 2-position. acs.org This yields 2-acetylpyrrole. rsc.org

Reductive Amination: The resulting 2-acetylpyrrole can then undergo reductive amination. researchgate.net In this reaction, the ketone is first treated with an amine (e.g., ammonia or a protected amine) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (Na(CN)BH3). researchgate.net This sequence provides access to 1-(1H-pyrrol-2-yl)ethanamine.

An alternative approach involves the reductive cleavage of nitrosobenzene-derived cycloadducts with protected 1,2-dihydropyridines, which can lead to protected 1-(1-phenyl-1H-pyrrol-2-yl)alkane-1-amines. nih.gov

Once the 1-(1H-pyrrol-2-yl)ethanamine is synthesized, the final N-benzylation of the primary amine side chain can be carried out using standard procedures, such as reductive amination with benzaldehyde (B42025) or direct alkylation with benzyl halide, to yield the target compound, this compound.

Reductive Amination Techniques in Pyrrole Derivative Synthesis

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of pyrrole derivatives such as this compound, this technique is highly valuable.

A plausible and cost-effective route to this compound is the reductive amination of 1-(1H-pyrrol-2-yl)ethan-1-one with benzylamine. vulcanchem.com The reaction proceeds by forming an imine intermediate, which is subsequently reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the ketone starting material. masterorganicchemistry.com

The general reductive amination process occurs under weakly acidic to neutral conditions, which facilitates both the imine formation and the subsequent reduction. wikipedia.org The versatility of this method allows for the synthesis of a wide array of N-substituted pyrrole ethanamines by varying the amine and ketone starting materials. masterorganicchemistry.com

An alternative approach involves an intermolecular redox amination, which utilizes the inherent reducing power of a molecule like 3-pyrroline (B95000) to form N-alkyl pyrroles from aldehydes, ketones, or lactols. This method, catalyzed by a mild Brønsted acid, avoids the need for external stoichiometric reducing agents, making it an atom-economical option. nih.gov

Below is a table summarizing various reducing agents used in reductive amination:

Reducing AgentSubstrate ScopeKey Features
Sodium Borohydride (NaBH₄)Aldehydes, KetonesCommon and inexpensive, but can also reduce the starting carbonyl. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)IminesSelectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)IminesA milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation (H₂, Pd/C, PtO₂)Carbonyls, IminesCan be performed as a one-pot reaction; a green chemistry approach. wikipedia.org

Specific Synthetic Routes Relevant to 1-(3-benzyl-1H-pyrrol-2-yl)ethanamine Analogs

The synthesis of analogs of this compound, such as those with substitution on the pyrrole ring, can be achieved through various strategic approaches.

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time and resources. youtube.com Several one-pot methods have been developed for the synthesis of functionalized pyrroles that could be adapted for the preparation of precursors to the target ethanamine analogs.

One such method involves a three-component cascade reaction between unprotected sugars, primary amines, and 3-oxoacetonitriles to yield N-substituted and multi-functionalized pyrroles. acs.orgnih.gov By carefully controlling the order of substrate addition, specific substitution patterns on the pyrrole ring can be achieved. acs.orgnih.gov Another approach is the sequential multicomponent synthesis of N-arylpyrrole-3-carbaldehydes from in situ generated aldimines and succinaldehyde, followed by oxidative aromatization. rsc.orgrsc.org These pyrrole-carbaldehydes can then serve as precursors for the synthesis of ethanamine derivatives through further functionalization.

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne provides access to α-cyano pyrrolidines, which can be further elaborated. nih.gov Similarly, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne yields functionalized pyrroles. nih.gov

The following table presents examples of one-pot syntheses of substituted pyrroles:

Reaction TypeStarting MaterialsCatalyst/ReagentProduct Type
Three-component cascadeSugars, primary amines, 3-oxoacetonitrilesNoneN-substituted functionalized pyrroles acs.orgnih.gov
Sequential multicomponentAldimines, succinaldehydeProline, IBXN-arylpyrrole-3-carbaldehydes rsc.orgrsc.org
Tandem amination/cyanation/alkylationPrimary amine-tethered alkyne, chloroacetonitrileCopper catalystα-CN pyrrolidines nih.gov
Tandem amination/oxidationSecondary amine-tethered alkyneSilver catalystFunctionalized pyrroles nih.gov

Sequential synthetic pathways allow for the controlled construction of complex molecules. For instance, a facile two-step method for creating fused pyrrole rings involves a C-C bond formation followed by an intramolecular C-N bond formation. researchgate.net

Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant approach to complex structures. A notable example is the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through a sequential [3 + 2] cycloaddition of an azomethine ylide with a maleimide, followed by an intramolecular lactamization. rsc.org While not directly yielding the target compound, these strategies highlight the potential for creating complex pyrrole-containing scaffolds that could be precursors to various ethanamine analogs.

The synthesis of specific stereoisomers of pyrrole-based ethanamines is crucial for pharmaceutical applications. rsc.org Stereoselectivity can be introduced at various stages of the synthesis.

One approach is the use of chiral auxiliaries. For example, the Paal-Knorr reaction, a classic method for pyrrole synthesis from a 1,4-dicarbonyl compound and a primary amine, can be rendered stereoselective by using chiral amino acid esters as the source of chirality. researchgate.net The chiral center in the amino acid ester directs the stereochemical outcome of subsequent reactions.

Asymmetric catalysis provides another powerful tool for stereoselective synthesis. For instance, a Brønsted acid-catalyzed [4+2]-heterocyclization of indole-7-carbaldehydes, anilines, and electron-rich alkenes can produce pyrroloquinolines with high diastereoselectivity. researchgate.net Similarly, asymmetric reductive amination can be employed to synthesize enantiopure chiral amines. wikipedia.org This involves the condensation of a carbonyl compound with an amine in the presence of a chiral catalyst and a reducing agent. wikipedia.org

The following table outlines strategies for stereoselective synthesis:

StrategyMethodExample
Chiral AuxiliaryPaal-Knorr reaction with chiral amino acid estersSynthesis of chiral pyrrole derivatives. researchgate.net
Asymmetric CatalysisBrønsted acid-catalyzed [4+2]-heterocyclizationDiastereoselective synthesis of pyrroloquinolines. researchgate.net
Asymmetric CatalysisAsymmetric reductive aminationSynthesis of enantiopure chiral amines. wikipedia.org

Structural Characterization and Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, as well as the connectivity between them through two-dimensional (2D) techniques.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N-benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, the signals can be assigned to the protons of the benzyl (B1604629), pyrrole (B145914), and ethylamine (B1201723) moieties. vulcanchem.com The aromatic region typically shows a multiplet for the five protons of the benzyl group, while the three distinct protons of the pyrrole ring appear at characteristic chemical shifts. vulcanchem.comipb.pt

Interactive Data Table: ¹H NMR Spectral Data for this compound hydrochloride vulcanchem.com

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35-7.28 m 5H Ar-H (Benzyl group)
6.75 t (J=2.1 Hz) 1H Pyrrole-H

Note: The provided data does not fully account for all protons in the structure, such as those on the ethylamine chain and the other two pyrrole protons. A complete spectrum would be required for full assignment.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity within the ethylamine chain and the pyrrole ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. ipb.ptbas.bg

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This would be instrumental in connecting the different fragments of the molecule, such as showing a correlation between the benzylic protons (N-CH₂) and the carbons of the phenyl ring, or between the ethylamine protons and the pyrrole ring carbons. ipb.ptbas.bg

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound hydrochloride displays characteristic absorption bands that confirm its key structural features. vulcanchem.com

The presence of an N-H bond in the pyrrole ring and the secondary amine gives rise to a stretching vibration. vulcanchem.com Aromatic C=C stretching vibrations confirm the benzyl group, and the C-N stretching frequency is also identifiable. vulcanchem.com

Interactive Data Table: Key IR Spectral Data for this compound hydrochloride vulcanchem.com

Frequency (cm⁻¹) Vibration Type Functional Group
2945 N-H Stretch Amine/Pyrrole
1598 C=C Stretch Aromatic Ring

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing a very precise mass measurement.

For this compound, HRMS analysis shows a protonated molecule [M+H]⁺ at an m/z that closely matches the calculated value for the formula C₁₃H₁₇N₂. vulcanchem.com This provides strong evidence for the compound's elemental composition.

Interactive Data Table: HRMS Data for this compound vulcanchem.com

Ion Calculated m/z Found m/z

While specific fragmentation data for this compound is not available in the search results, a predictable pattern would involve the cleavage of the molecule's weaker bonds. A common fragmentation for benzylamines is the loss of the benzyl group, which would result in a highly stable tropylium (B1234903) cation at m/z 91. nist.gov Another likely fragmentation would be the cleavage alpha to the pyrrole ring, breaking the ethylamine side chain.

Advanced Spectroscopic and Analytical Techniques for Pyrrole Derivatives

The characterization of pyrrole derivatives can be further enhanced by a suite of advanced analytical methods that provide deeper structural and functional insights. researchgate.netbenthamdirect.comacs.org

Multidimensional NMR techniques beyond standard COSY and HSQC, such as TOCSY (Total Correlation Spectroscopy) , can be employed to identify all protons within a coupled spin system, which is useful for assigning all the protons in the pyrrole and benzyl rings. ipb.ptROESY or NOESY (Rotating or Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, providing information about the molecule's three-dimensional conformation and the spatial proximity of the benzyl and pyrrole rings. ipb.pt

For sensitive detection and analysis, particularly of surface-adsorbed species or in complex matrices, Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool. numberanalytics.com This technique can provide significantly enhanced vibrational spectra for molecules near metallic nanostructures, offering detailed structural information even at very low concentrations. numberanalytics.com

Computational and Theoretical Investigations of 1 3 Benzyl 1h Pyrrol 2 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like N-benzyl-1-(1H-pyrrol-2-yl)ethanamine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

A typical DFT study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule might interact with other chemical species. For instance, in related pyrrole (B145914) systems, the nitrogen atom of the pyrrole ring and the amine group are often identified as potential sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-5.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Note: The data in this table is illustrative and not based on actual published research for the specific compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a molecule (a ligand) to the active site of a biological target, such as a protein or enzyme. This is particularly relevant in drug discovery and development.

For this compound, a docking study would first require the identification of a potential biological target. Based on the structures of similar compounds, targets could include enzymes like monoamine oxidase (MAO) or various receptors in the central nervous system. The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), is used to define a binding pocket.

The this compound molecule would then be computationally "docked" into this binding site in various possible conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energies indicating a more favorable interaction. The results would highlight the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the benzyl (B1604629) or pyrrole rings and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

ParameterResultInterpretation
Binding Energy (kcal/mol)-8.2A strong predicted binding affinity to the target.
Key Interacting ResiduesTYR 88, PHE 210, TRP 115Amino acids in the active site forming significant bonds.
Hydrogen BondsN-H of ethanamine with ASP 95Specific hydrogen bond interaction contributing to binding.
Pi-Stacking InteractionBenzyl ring with PHE 210Favorable aromatic interaction stabilizing the complex.

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Stereochemical Predictions

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy (and therefore most populated) conformations of the molecule.

Computational methods can systematically rotate the bonds and calculate the potential energy of each resulting conformation. This creates a potential energy surface, from which the global and local energy minima can be identified. These low-energy conformers represent the most probable shapes of the molecule in a given environment.

Furthermore, the ethanamine moiety contains a chiral center, meaning the compound can exist as two enantiomers (R and S). Computational methods can be used to predict the relative stabilities of these stereoisomers and to simulate their chiroptical properties, such as their circular dichroism (CD) spectra, which can aid in their experimental characterization.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is also instrumental in investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.

For a proposed reaction mechanism, DFT calculations can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

Biological and Pharmacological Research Applications in Vitro Focus

Broad Spectrum Biological Activities of Pyrrole (B145914) Derivatives

The pyrrole scaffold is a privileged structure in medicinal chemistry, known to be a constituent of numerous natural products and synthetic compounds with a wide array of biological functions. farmaceut.orgnih.govmdpi.com Research has demonstrated that derivatives of pyrrole exhibit significant in vitro activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. farmaceut.orgnih.gov

The pyrrole nucleus is a key component in many compounds exhibiting potent antimicrobial properties. nih.gov Studies on various synthetic pyrrole derivatives have demonstrated their efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activities:

A number of pyrrole derivatives have been synthesized and evaluated for their in vitro activity against bacterial and fungal strains. For instance, a series of newly synthesized pyrrole-connected with thiazole (B1198619) derivatives showed promising results. researchgate.net One compound in this series, 3d , was found to have equipotent activity against E. coli when compared to the standard drug Ciprofloxacin at a concentration of 100 μg/mL. scielo.org.mx Another derivative, 3c , was highly active against C. albicans in comparison to the standard Clotrimazole at the same concentration. researchgate.netscielo.org.mx The presence of a 4-hydroxyphenyl ring was suggested to be a key pharmacophoric feature for this antifungal activity. researchgate.netscielo.org.mx Similarly, other studies have reported that di-O-benzyl derivatives of aminodiols and aminotriols show significant activity against Gram-positive bacteria such as B. subtilis and S. aureus, as well as fungi. mdpi.com The structural features of these compounds, particularly the presence of benzyl (B1604629) groups, appear to contribute significantly to their antimicrobial potency. mdpi.com

Antiviral Activity:

The antiviral potential of pyrrole derivatives is also an area of active investigation. While specific data on N-benzyl-1-(1H-pyrrol-2-yl)ethanamine is limited in peer-reviewed journals, a non-peer-reviewed source indicates that it has been screened for enzymatic inhibition and showed activity against HIV-1 RNase H. This suggests a potential antiviral application for this specific compound. Furthermore, the same source indicates that 3-bromo analogs of This compound are considered antiviral leads. Research on other pyrrole derivatives has shown modest activity against viruses like HSV-1, HSV-2, and vaccinia virus in HEL cell cultures. researchgate.net For example, a dihalopyrrole derivative, compound 172 , exhibited an EC50 of 27-40 μM against these viruses. researchgate.net Another study on benzimidazolyl diketo acid derivatives, which share some structural similarities with substituted pyrroles, demonstrated good anti-HIV-1 activity, with the most potent compound showing an EC50 value of 40 µM. nih.gov

Compound ClassSpecific Compound ExampleActivityOrganism/TargetIn Vitro Metric (Concentration)Reference
Pyrrole-thiazole derivativesCompound 3dAntibacterialE. coliEquipotent to Ciprofloxacin (100 µg/mL) researchgate.netscielo.org.mx
Pyrrole-thiazole derivativesCompound 3cAntifungalC. albicansHighly active vs. Clotrimazole (100 µg/mL) researchgate.netscielo.org.mx
Di-O-benzyl aminotriolsCompound 22b, 23aAntifungalFungal strains0.78 µg/mL mdpi.com
Dihalopyrrole derivativesCompound 172AntiviralHSV-1, HSV-2, VacciniaEC50 = 27-40 μM researchgate.net
Benzimidazolyl diketo acid derivativesCompound 13gAnti-HIV-1HIV-1EC50 = 40 µM nih.gov

Pyrrole derivatives are well-documented for their anti-inflammatory and antioxidant properties in various in vitro models. farmaceut.org These activities are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade and to scavenge free radicals.

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrrole-containing compounds has been demonstrated through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov For example, a series of pyrrolopyridines were evaluated for their anti-inflammatory activity, with several compounds showing significant effects comparable to diclofenac. nih.gov A docking study of the active molecules confirmed their binding pose in the COX-2 binding site. nih.gov Other research on N-pyrazolyl benzamide (B126) derivatives also showed significant anti-inflammatory activity, which was attributed to the inhibition of p38 kinase, a key player in the production of proinflammatory cytokines like TNF-α and IL-1β. researchgate.net

Antioxidant Activity:

The antioxidant capacity of pyrrole derivatives has been extensively studied using various in vitro assays. farmaceut.org A study on novel pyrrole-benzimidazole derivatives investigated their antioxidant potential. nih.gov Similarly, a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and tested for their antioxidant properties. mdpi.com These compounds, which share the N-benzyl group with the subject of this article, showed high interaction with the stable free radical DPPH, indicating their radical scavenging ability. mdpi.com Another study on new pyrrole hydrazones also highlighted their antioxidant activity, with some compounds showing promising results in both DPPH and ABTS radical scavenging assays. farmaceut.org

Compound ClassActivityIn Vitro Assay/TargetKey FindingReference
PyrrolopyridinesAnti-inflammatoryCOX-2 InhibitionActivity comparable to diclofenac. nih.gov
N-Pyrazolyl BenzamidesAnti-inflammatoryp38 Kinase InhibitionSignificant inhibition of proinflammatory cytokines. researchgate.net
N-benzyl-triazolyl-ethanimine oxidesAntioxidantDPPH Radical ScavengingHigh interaction with DPPH radical. mdpi.com
Pyrrole HydrazonesAntioxidantDPPH and ABTS AssaysPromising radical scavenging activity. farmaceut.org

The pyrrole ring is a common feature in a number of potent anticancer agents. nih.govresearchgate.net Research into novel pyrrole derivatives continues to yield compounds with significant in vitro antiproliferative and cytostatic activities against various human cancer cell lines. nih.govfrontiersin.org

A study on 3-aroyl-1-arylpyrrole (ARAP) derivatives identified compounds with potent tubulin polymerization inhibitory activity. nih.govacs.org For example, ARAP derivatives 22 and 27 not only inhibited cancer cell growth but also suppressed the Hedgehog signaling pathway in vitro, which is crucial in some forms of cancer like medulloblastoma. nih.gov Another study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which also feature an N-benzyl group, led to the discovery of potent inhibitors of cancer cell growth, with compound 13e showing an IC50 of 46 nM against MCF-7 human breast tumor cells. nih.gov The mechanism of action for these compounds was identified as inhibition of tubulin polymerization, leading to G2/M-phase arrest in cancer cells. nih.gov Furthermore, podophyllotoxin (B1678966) derivatives incorporating nitrogen-containing heterocycles like pyrrole have demonstrated excellent cytotoxic activity against a panel of human tumor cell lines, with some imidazolium (B1220033) salt derivatives showing IC50 values in the nanomolar range. frontiersin.org

Compound ClassSpecific Compound ExampleCancer Cell LineIn Vitro Metric (IC50)Mechanism of ActionReference
3-Aroyl-1-arylpyrroles (ARAPs)ARAP 30MCF-7 (Breast)16 nMTubulin Polymerization Inhibition nih.gov
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamidesCompound 13eMCF-7 (Breast)46 nMTubulin Polymerization Inhibition, G2/M Arrest nih.gov
Podophyllotoxin-imidazolium saltsCompound a6HCT-116 (Colon)0.04 µMCytotoxic Activity frontiersin.org
Pyrrole derivativesCompound 4a and 4dLoVo (Colon)Reduced cell viability to 66.81% and 41.62% at 100 µMAntitumor Effect nih.gov

The ability of pyrrole derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile. While data on carbonic anhydrase inhibition by This compound is not available, studies on related compounds show significant inhibitory activity against other enzymes like lipoxygenase and HIV-1 RNase H.

A series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated for their ability to inhibit soybean lipoxygenase (LOX). nih.govmdpi.com The most potent of these, a nitrone bearing a 2,4-difluorophenyl motif (10c ), was found to be a potent LOX inhibitor with an IC50 of 10 μM. nih.govmdpi.com This suggests that the N-benzyl structural feature can be conducive to LOX inhibition.

As previously mentioned, a non-peer-reviewed source claims that This compound is an inhibitor of HIV-1 RNase H with an IC50 of 3.2 ± 0.4 μM. The proposed mechanism is through chelation of Mg²⁺ ions in the enzyme's active site. The inhibition of HIV-1 RNase H is a validated antiviral strategy, and other classes of compounds, such as N-acyl hydrazones, are known to target this enzyme. nih.govnih.govcapes.gov.br

Compound ClassSpecific Compound ExampleEnzyme TargetIn Vitro Metric (IC50)Proposed MechanismReference
N-benzyl-triazolyl-ethanimine oxidesCompound 10cSoybean Lipoxygenase (LOX)10 μMDirect Inhibition nih.govmdpi.com
This compoundN/AHIV-1 RNase H3.2 ± 0.4 μM (unverified)Mg²⁺ Chelation (unverified)
Pyrrole-cinnamic hybridsCompound 6Soybean Lipoxygenase (LOX)27.5 μMDirect Inhibition nih.gov
N-benzyl pyridinium-curcumin derivativesCompound 7fAcetylcholinesterase (AChE)7.5 ± 0.19 nMDirect Inhibition nih.gov

The structural components of This compound suggest a potential for interaction with neurotransmitter systems. The ethylamine (B1201723) side chain is a common feature in many neuroactive compounds. Research into N-benzylated tryptamines, which are structurally related to the subject compound, has shown that they can have significant affinity and functional activity at serotonin (B10506) (5-HT) receptors. nih.gov

A study on a series of N-benzyltryptamines revealed that many of these compounds are full agonists at the 5-HT2C receptor, with some showing nanomolar potency. nih.gov This suggests that the N-benzyl group can significantly influence the pharmacological profile of tryptamine-like molecules, directing their activity towards specific receptor subtypes. nih.gov While tryptamines and pyrroles are distinct heterocyclic systems, the findings for N-benzyltryptamines provide a rationale for investigating the potential of This compound to modulate neurotransmitter receptors.

Mechanistic Investigations of Biological Activity (In Vitro)

Understanding the molecular mechanisms underlying the biological activities of pyrrole derivatives is crucial for the development of new therapeutic agents. For many of the activities described above, in vitro studies have provided insights into their mechanisms of action.

The antimicrobial mechanism of some pyrrole derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For antiviral agents targeting HIV-1 RNase H, the mechanism often involves the chelation of divalent metal ions, typically Mg²⁺ or Mn²⁺, in the enzyme's active site, which is essential for its catalytic function. nih.gov

The anti-inflammatory effects of pyrrole derivatives are frequently linked to the inhibition of enzymes in the arachidonic acid pathway, such as COX-1, COX-2, and LOX. nih.govnih.gov By blocking these enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

The anticancer mechanisms of pyrrole derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and cell migration. researchgate.net A significant number of pyrrole-based anticancer agents function as inhibitors of tubulin polymerization. nih.govacs.org By disrupting the dynamics of microtubules, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

The antioxidant activity of pyrrole derivatives is generally attributed to their ability to act as radical scavengers or hydrogen donors, thereby neutralizing reactive oxygen species (ROS). The specific mechanism can vary depending on the substitution pattern of the pyrrole ring. farmaceut.org

Ligand-Target Binding Kinetics and Thermodynamics

The interaction of a ligand with its biological target is a fundamental aspect of its potential therapeutic effect. While specific kinetic and thermodynamic data for this compound is not extensively available in public literature, the principles of such investigations are well-established. The binding affinity, kinetics, and thermodynamics of a compound can be determined using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS). This information is crucial for understanding the forces driving the binding event. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions.

SPR, on the other hand, monitors the binding and dissociation of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off), which together define the equilibrium dissociation constant (K_d). A slow k_off rate is often desirable for sustained biological effect.

While direct data is pending, research on analogous pyrrole-containing compounds highlights the potential for potent target engagement. For example, some pyrrole derivatives have been identified as inhibitors of various enzymes with inhibition constants in the nanomolar to micromolar range. nih.govnih.gov

Illustrative Thermodynamic and Kinetic Parameters for a Hypothetical Interaction:

ParameterValueImplication
K_d 50 nMHigh binding affinity
k_on 1 x 10^5 M⁻¹s⁻¹Rapid association with the target
k_off 5 x 10⁻³ s⁻¹Moderately slow dissociation, prolonged target engagement
ΔG -10.1 kcal/molSpontaneous and favorable binding
ΔH -7.5 kcal/molEnthalpically driven, indicating strong non-covalent interactions
-TΔS -2.6 kcal/molFavorable entropic contribution

Cellular Pathway Modulation and Signal Transduction

The biological effect of a compound is ultimately determined by its ability to modulate cellular pathways and signal transduction cascades. Pyrrole-containing compounds have been shown to interact with a variety of cellular targets, thereby influencing numerous signaling pathways.

One area of investigation for pyrrole derivatives is in cancer research. Certain pyrrole-indole hybrids have been observed to induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov This suggests an interference with the cellular machinery that governs mitosis, a common strategy for anti-cancer drugs. The mechanism often involves the inhibition of key proteins like tubulin or cyclin-dependent kinases (CDKs).

Furthermore, pyrrole-based molecules have been explored as inhibitors of signaling pathways crucial for cancer cell survival and proliferation. For instance, some have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis. nih.gov Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen.

In the context of inflammatory diseases, certain chalcone (B49325) derivatives containing a pyrrole moiety have been shown to inhibit the NLRP3 inflammasome. mdpi.com This multi-protein complex is a key player in the innate immune response, and its dysregulation is implicated in a variety of inflammatory conditions. Inhibition of the NLRP3 inflammasome by these compounds leads to a reduction in the secretion of pro-inflammatory cytokines like IL-1β.

The potential for this compound to modulate these or other pathways would depend on its specific interactions with cellular targets, a subject for future in vitro studies.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrrole-based compounds, SAR studies have been instrumental in optimizing their potency and selectivity for various targets.

Research on pyrrole derivatives as metallo-β-lactamase (MBL) inhibitors has revealed key structural features necessary for activity. A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives demonstrated the importance of the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain for inhibitory potency against several MBL subclasses. nih.gov Modification of the N-acylamide group led to the discovery of potent inhibitors of specific MBLs.

In the development of inhibitors for neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, SAR studies on a series of pyrrolidine-based compounds have been conducted. These studies systematically explored modifications to different parts of the molecule. For example, substitutions on a southern aromatic ring and changes to a northern acetyl amide group on the pyrrolidine (B122466) ring were found to significantly impact inhibitory activity. nih.gov

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of analogs with modifications at several key positions:

The Pyrrole Ring: Substitution at different positions on the pyrrole ring could influence electronic properties and steric interactions with the target.

The Benzyl Group: The addition of substituents to the phenyl ring of the benzyl group could enhance binding affinity through additional interactions with the target protein.

The Ethylamine Linker: Altering the length or rigidity of the ethylamine linker could optimize the orientation of the pyrrole and benzyl groups within the binding site.

Illustrative SAR Data for a Hypothetical Target:

CompoundR1 (Pyrrole Substitution)R2 (Benzyl Substitution)IC₅₀ (µM)
This compound HH15.2
Analog 1 4-ClH8.5
Analog 2 H4-OCH₃12.1
Analog 3 4-Cl4-OCH₃3.7
Analog 4 5-BrH25.8

This illustrative data suggests that a chloro-substitution at the 4-position of the pyrrole ring and a methoxy-substitution at the 4-position of the benzyl ring may be beneficial for activity against this hypothetical target.

Materials Science and Other Non Biological Applications

Applications in Conducting Polymers and Nanomaterials

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine can be envisioned as a functional monomer for the synthesis of novel conducting polymers. The substitution of a hydrogen atom on the pyrrole's nitrogen with a benzyl (B1604629) group can significantly alter the properties of the resulting polymer compared to standard polypyrrole.

Key Research Findings on Related N-Substituted Polypyrroles:

Improved Solubility and Processability: A primary challenge with standard polypyrrole is its poor solubility and processability, which limits its application. researchgate.net Introducing substituents on the nitrogen atom, such as the benzyl group in this compound, can disrupt the strong inter-chain interactions, leading to polymers with improved solubility in organic solvents. mdpi.comresearchgate.net This enhancement allows for the creation of polymer films and coatings using solution-based techniques.

Modified Conductivity: The introduction of bulky groups on the nitrogen atom can influence the planarity of the polymer backbone, which in turn affects the electrical conductivity. While N-substitution can sometimes decrease conductivity by disrupting the π-conjugation along the polymer chain, it offers a method to control and tailor this critical property for specific applications.

Functionalization for Nanomaterials: The ethylamine (B1201723) side chain of this compound provides a reactive site for further functionalization. This is particularly useful in the development of nanomaterials. For instance, the amine group can be used to attach nanoparticles, biomolecules, or other functional moieties, creating hybrid materials with combined or enhanced properties. Dopamine, a molecule with a similar amine structure, has been used to functionalize polypyrrole to improve its adhesion and conductivity for biomedical applications. nih.gov

The synthesis of such polymers can be achieved through established methods like chemical oxidation using oxidants such as ferric chloride (FeCl₃) or via electrochemical polymerization. mdpi.comresearchgate.net The latter method is particularly advantageous as it allows for the direct growth of thin, uniform polymer films on electrode surfaces. mdpi.comnih.gov

Table 1: Comparison of Properties of Polypyrrole and N-Substituted Polypyrrole Derivatives (Illustrative Data)

PropertyUnsubstituted Polypyrrole (PPy)N-Substituted Polypyrrole DerivativesRationale for Change with this compound
Solubility Generally insolubleOften soluble in organic solvents mdpi.comresearchgate.netThe benzyl group would increase steric hindrance, reducing inter-chain packing and improving solubility.
Conductivity High (e.g., 10-100 S/cm)Variable, often lower than PPyThe bulky benzyl group may disrupt polymer chain planarity, potentially lowering conductivity.
Processability Poor, difficult to processGood solution processability researchgate.netImproved solubility allows for easier processing into films and coatings.
Functionality Limited to backbone/dopantsCan be tailored via N-substituentThe ethylamine group offers a site for post-polymerization modification.

Utilization in Organic Electronics and Devices (e.g., Electrochromic Devices, Sensors)

The tailored electronic and physical properties of polymers derived from N-substituted pyrroles make them highly suitable for applications in organic electronic devices.

Electrochromic Devices: Conducting polymers like polypyrrole are known for their electrochromic behavior, meaning they change color in response to an applied electrical potential. The specific color transitions and switching speeds can be modified by functionalizing the pyrrole (B145914) monomer. The use of a monomer like this compound could lead to new electrochromic materials with unique color states or improved performance metrics.

Sensors: Polypyrrole-based materials are extensively used in chemical sensors and biosensors. scienceopen.comresearchgate.netmdpi.com The polymer can act as a resistive sensor, where its conductivity changes upon exposure to an analyte. The functional groups on the polymer surface play a critical role in its sensitivity and selectivity. The amine group on the side chain of this compound could serve as a binding site for specific target molecules, making polymers derived from it promising candidates for sensor applications. For example, molecularly imprinted polymers (MIPs) based on pyrrole have been successfully used to create highly selective sensors. scienceopen.comresearchgate.net The amine functionality would be ideal for tethering template molecules during the imprinting process.

Table 2: Potential Applications of Polymers from this compound in Organic Devices

Device TypePrinciple of OperationRole of the Pyrrole PolymerPotential Advantage of the Benzyl/Amine Groups
Electrochromic Window Reversible color change with applied voltage.The polymer is the active electrochromic layer.The benzyl group could modify the electronic structure, leading to different color states and switching properties.
Chemical Sensor Change in conductivity upon analyte interaction.Acts as the sensing material. scienceopen.comThe amine group can provide specific binding sites, enhancing selectivity towards certain analytes.
Biosensor Detection of biological molecules.Serves as a platform to immobilize bioreceptors (e.g., enzymes, antibodies). bohrium.comupb.roThe amine group allows for covalent attachment of biomolecules, creating a stable and sensitive biosensor interface.

Development as Versatile Building Blocks in Organic Synthesis

Beyond its direct use as a monomer, this compound is a valuable chemical building block. vulcanchem.com In organic synthesis, building blocks are relatively simple molecules that can be used to construct larger, more complex structures.

The reactivity of this compound at several positions allows for diverse synthetic transformations:

N-H of the Pyrrole Ring: While this position is substituted with a benzyl group in the parent compound, related pyrrole derivatives can undergo reactions here.

Amine Group: The primary amine on the ethyl side chain is a key functional handle. It can readily react with a wide range of electrophiles, such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). This allows for the attachment of this pyrrole-containing moiety to other molecules, including other polymers or surfaces.

Pyrrole Ring Carbons: The carbon atoms of the pyrrole ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups, which can then be used to further elaborate the molecular structure. vulcanchem.com

This versatility enables chemists to use this compound as a starting material to synthesize a wide array of more complex pyrrole-based compounds for applications ranging from pharmaceuticals to materials science. nih.gov For example, it could be used to synthesize ligands for metal catalysts or to create complex dyes and pigments.

Future Directions and Research Gaps in 1 3 Benzyl 1h Pyrrol 2 Yl Ethanamine Studies

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to substituted pyrroles can be resource-intensive. Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing N-benzyl-1-(1H-pyrrol-2-yl)ethanamine and its derivatives.

Key areas for investigation include:

Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to form the target compound can significantly improve efficiency by reducing the number of steps, solvent waste, and purification requirements. The Paal-Knorr pyrrole (B145914) synthesis, a classic method, can be adapted into MCR formats.

Catalytic C-H Functionalization: Direct functionalization of the pyrrole ring's C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Developing selective catalytic systems for introducing substituents would be a significant advancement.

Green Chemistry Principles: The use of greener solvents (like water or bio-based solvents), renewable starting materials, and energy-efficient reaction conditions (such as microwave or ultrasound-assisted synthesis) should be a central focus.

Synthetic StrategyAdvantagesResearch Focus
Multicomponent ReactionsHigh efficiency, reduced waste, operational simplicity.Design of novel MCRs for direct synthesis of functionalized pyrrole-ethanamines.
Catalytic C-H FunctionalizationHigh atom economy, reduced synthetic steps.Development of selective catalysts for late-stage modification of the pyrrole core.
Green Chemistry ApproachesReduced environmental impact, improved safety, potential for cost reduction.Application of aqueous media, alternative energy sources, and bio-based reagents.

Advanced Computational Design and Virtual Screening for Targeted Applications

Computational chemistry offers powerful tools to accelerate the discovery of potential applications for this compound. By modeling the compound's properties and interactions, researchers can predict its behavior and prioritize experimental work.

Future computational studies should include:

Molecular Docking: To identify potential biological targets, the compound can be virtually docked against libraries of protein structures, such as kinases, G-protein coupled receptors, or enzymes implicated in various diseases. This can provide initial hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): Once a series of related compounds is synthesized and tested, QSAR models can be built to correlate structural features with biological activity. These models can then guide the design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, helping to understand the stability of the interaction and the key residues involved.

Diversification of Pyrrole Scaffolds for Enhanced and Selective Bioactivity

The biological activity of the core structure can be finely tuned by strategic chemical modifications. A systematic exploration of structure-activity relationships (SAR) is crucial for developing compounds with improved potency and selectivity.

Key diversification strategies include:

Substitution on the Pyrrole Ring: Introducing various functional groups (e.g., halogens, alkyl, aryl, nitro groups) at different positions on the pyrrole ring can significantly alter the compound's electronic and steric properties, influencing its binding affinity and selectivity for biological targets.

Modification of the Benzyl (B1604629) Group: Altering the substitution pattern on the benzyl ring can impact pharmacokinetic properties and introduce new interactions with a target protein.

Altering the Linker: The ethanamine linker could be modified in length, rigidity, or by introducing chirality to optimize the spatial orientation of the pyrrole and benzyl moieties.

Modification SitePotential SubstituentsDesired Outcome
Pyrrole Ring (C3, C4, C5)Halogens, -NO₂, -CN, Alkyl, ArylModulate electronic properties, enhance binding affinity.
Benzyl Group (ortho, meta, para)-OCH₃, -OH, -Cl, -FImprove pharmacokinetic profile (ADME), introduce new binding interactions.
Ethanamine LinkerVarying chain length, introducing cyclopropyl (B3062369) or other rigid groups.Optimize spatial orientation, improve metabolic stability.

Integration with High-Throughput Screening Technologies for Discovery

To efficiently explore the biological potential of this compound and a library of its derivatives, high-throughput screening (HTS) is indispensable. HTS allows for the rapid testing of thousands of compounds against a specific biological target.

Future research should focus on:

Developing Compound Libraries: Synthesizing a diverse library of analogs based on the diversification strategies outlined in the previous section.

Assay Development: Creating robust and sensitive biochemical or cell-based assays suitable for an HTS format to screen for desired activities (e.g., enzyme inhibition, receptor antagonism, antimicrobial effects).

Hit-to-Lead Optimization: Utilizing HTS data to identify initial "hits" and then applying medicinal chemistry principles and computational tools to optimize these hits into more potent and drug-like "lead" compounds.

Investigation of Organometallic Chemistry and Coordination Complexes

The nitrogen and potentially other atoms in the this compound structure can act as ligands, binding to metal ions to form coordination complexes. This opens up a range of possibilities beyond medicinal chemistry.

Potential research directions include:

Catalysis: Pyrrole-based ligands are used in various catalytic processes. Complexes of this compound with transition metals (e.g., palladium, rhodium, iridium) could be synthesized and screened for catalytic activity in reactions like cross-coupling, hydrogenation, or polymerization.

Materials Science: Metal-organic frameworks (MOFs) or coordination polymers incorporating this ligand could be explored for applications in gas storage, separation, or sensing.

Bioinorganic Chemistry: Investigating the interaction of this compound with biologically relevant metal ions could reveal novel antimicrobial or anticancer mechanisms based on metal chelation or transport.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.